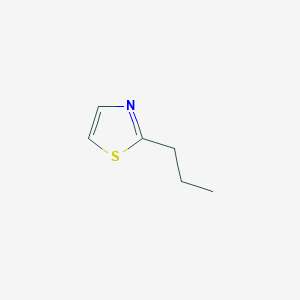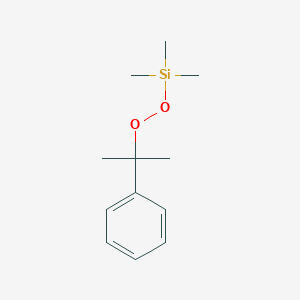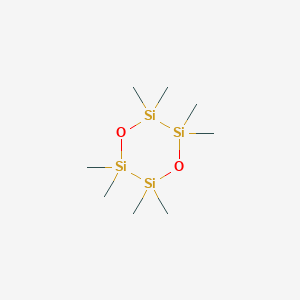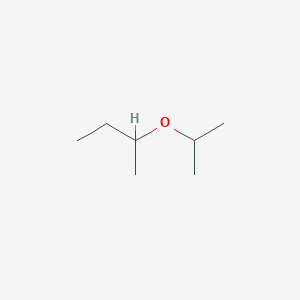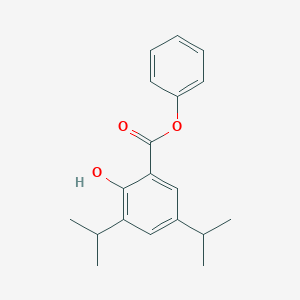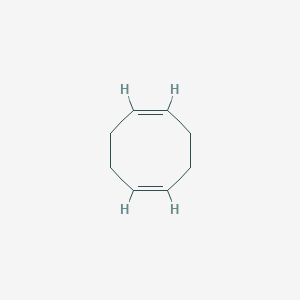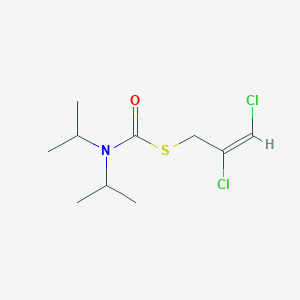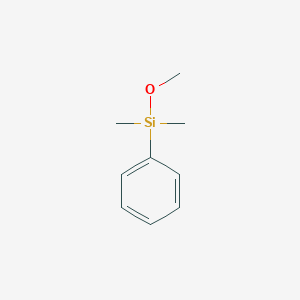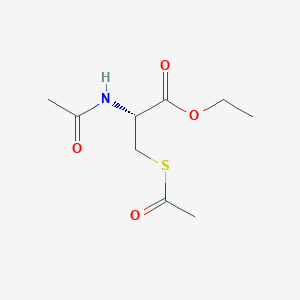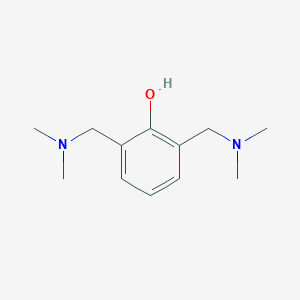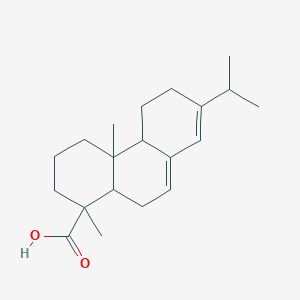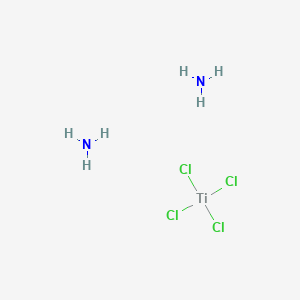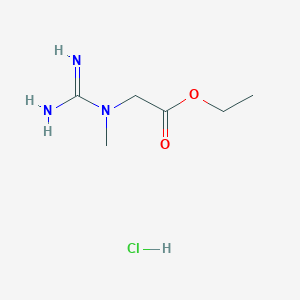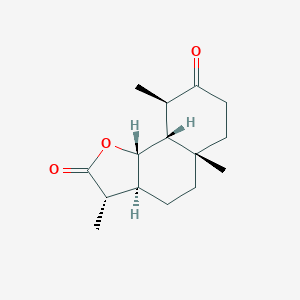
beta-Tetrahydrosantonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tetrahydrosantonin (beta-THS) is a naturally occurring compound that belongs to the class of tetrahydroisoquinolines. It is found in various plant species such as Corydalis yanhusuo, Stephania japonica, and Fumaria officinalis. Beta-THS has attracted the attention of researchers due to its potential therapeutic properties and interesting pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of beta-Tetrahydrosantonin is not fully understood. However, it has been suggested that beta-Tetrahydrosantonin exerts its pharmacological effects through the modulation of several neurotransmitter systems, including the dopamine, serotonin, and opioid systems. Beta-THS has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Efectos Bioquímicos Y Fisiológicos
Beta-THS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Beta-THS has also been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response. In addition, beta-Tetrahydrosantonin has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-THS has several advantages for lab experiments. It is a natural compound that can be easily obtained from plant sources. Beta-THS has also been found to have low toxicity and few side effects. However, the synthesis of beta-Tetrahydrosantonin is complex and expensive, which limits its use in large-scale experiments. In addition, the exact mechanism of action of beta-Tetrahydrosantonin is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
Beta-THS has great potential for future research. Further studies are needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its effects on the various neurotransmitter systems. In addition, more research is needed to investigate the potential therapeutic applications of beta-Tetrahydrosantonin in the treatment of various diseases. The development of more efficient synthesis methods for beta-Tetrahydrosantonin would also be beneficial for future research.
Conclusion:
In conclusion, beta-Tetrahydrosantonin is a promising compound for scientific research due to its potential therapeutic properties and interesting pharmacological effects. Beta-THS has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its potential therapeutic applications.
Métodos De Síntesis
Beta-THS can be obtained through the extraction of its natural sources or by chemical synthesis. The chemical synthesis of beta-Tetrahydrosantonin involves the reduction of salsolinol, which is a precursor of beta-Tetrahydrosantonin. The synthesis process is complex and requires several steps, including the oxidation of salsolinol to salsoline, followed by the reduction of salsoline to beta-Tetrahydrosantonin. The yield of beta-Tetrahydrosantonin from chemical synthesis is low, and the process is expensive. Therefore, the extraction of beta-Tetrahydrosantonin from natural sources is a more feasible option.
Aplicaciones Científicas De Investigación
Beta-THS has been extensively studied for its potential therapeutic properties. It has been shown to possess analgesic, anti-inflammatory, and neuroprotective effects. Beta-THS has also been found to have a positive effect on the cardiovascular system, respiratory system, and digestive system. Due to its various pharmacological effects, beta-Tetrahydrosantonin has been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease.
Propiedades
Número CAS |
17956-11-5 |
|---|---|
Nombre del producto |
beta-Tetrahydrosantonin |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1 |
Clave InChI |
BXRGGUXPWTWACZ-CIMVLWCSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
SMILES canónico |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
